(2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a compound that belongs to the class of amino acids. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of a thiazole derivative with an appropriate amino acid precursor. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
(2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Thiazole: A basic heterocyclic compound with a similar ring structure.
Imidazole: Another heterocyclic compound with nitrogen atoms in the ring.
Oxazole: A heterocyclic compound with oxygen and nitrogen atoms in the ring.
Uniqueness: (2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is unique due to the presence of both an amino acid moiety and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-3-12-6(9-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m0/s1 |
InChI Key |
IPAWCHKAOLUINX-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=CSC(=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CSC(=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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